6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9) is the strategic building block for chemoselective, sequential diversification. The C3-iodo handle enables high-yield Sonogashira, Suzuki, or Heck couplings to explore kinase hinge-binding motifs. The C6-fluoro substituent remains inert, preserving a secondary site for late-stage SNAr. This orthogonal reactivity eliminates protecting group steps. With XLogP3-AA of 1.1, this core biases derivative libraries toward lower lipophilicity, improving solubility and metabolic stability. The single fluorine atom also serves as a 19F NMR probe for binding and cellular uptake studies.

Molecular Formula C6H3FIN3
Molecular Weight 263.014
CAS No. 1036762-16-9
Cat. No. B2703210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine
CAS1036762-16-9
Molecular FormulaC6H3FIN3
Molecular Weight263.014
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)I)F
InChIInChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
InChIKeyUBOYYBPUOFRMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9): A Core Scaffold for Targeted Synthesis and Procurement


6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9) is a halogenated heteroaromatic compound within the privileged pyrazolo[1,5-a]pyrimidine family, a scaffold extensively associated with kinase inhibition [1]. Its core structure (C6H3FIN3, MW 263.01 g/mol ) features a fused pyrazole-pyrimidine ring system, characterized by a low topological polar surface area (30.2 Ų) and a computed XLogP3-AA value of 1.1 [2]. The defining and synthetically differentiating feature of this compound is its orthogonal halogen substitution pattern: an iodine atom at the 3-position and a fluorine atom at the 6-position .

The Critical Role of Orthogonal Halogenation in Pyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9) Scaffold Derivatization


While the pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry [1], the biological and physicochemical properties of its derivatives are exquisitely sensitive to substitution patterns [2]. Simple substitution with a non-iodinated or non-fluorinated analog, such as 3-iodopyrazolo[1,5-a]pyrimidine , fundamentally alters its synthetic utility. The specific 6-fluoro-3-iodo combination is not an arbitrary design; it is a strategic choice to enable sequential, chemoselective functionalization. The 3-iodo handle provides a premier site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to introduce complex molecular diversity [3]. Concurrently, the 6-fluoro substituent remains inert under these conditions, serving as a metabolic blocking group or a secondary handle for late-stage nucleophilic aromatic substitution . This orthogonal reactivity is absent in simpler halogenated or unsubstituted analogs, making them unsuitable for advanced, multi-step synthetic pathways.

Quantifiable Differentiation of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9) vs. Its Closest Analogs


Orthogonal Reactivity Enables Sequential Functionalization vs. Monohalogenated Analogs

This compound possesses two distinct halogens for chemoselective reactions. The iodine at C3 is highly reactive in Pd-catalyzed cross-couplings (e.g., Sonogashira), while the fluorine at C6 is stable under these conditions, allowing for a secondary, late-stage functionalization. This orthogonal reactivity is a key differentiator from monohalogenated analogs like 3-iodopyrazolo[1,5-a]pyrimidine , which offers only a single synthetic handle, drastically limiting the complexity of accessible derivatives.

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Fluorination Significantly Reduces Lipophilicity (cLogP) vs. Non-Fluorinated Analogs

The presence of a fluorine atom at the 6-position provides a calculated reduction in lipophilicity compared to a 3-iodopyrazolo[1,5-a]pyrimidine core lacking the fluorine. The target compound has a computed XLogP3-AA of 1.1 [1]. In contrast, the non-fluorinated analog 3-iodopyrazolo[1,5-a]pyrimidine has a reported XLogP value of 1.6 . This difference is consistent with the well-documented effect of fluorine substitution in modulating lipophilicity and metabolic stability .

Physicochemical Property Drug Design ADME Prediction

Fluorine Substituent Enables `19F NMR as a Probe vs. Non-Fluorinated Scaffolds

The single fluorine atom in this compound serves as a unique and sensitive reporter for `19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is not possible with non-fluorinated analogs like 3-iodopyrazolo[1,5-a]pyrimidine . `19F NMR is a powerful tool for studying protein-ligand interactions, assessing metabolic stability, and quantifying compound concentration in complex biological matrices due to the absence of background fluorine signals .

Analytical Chemistry 19F NMR Biophysical Assays

Optimal Procurement and Application Scenarios for 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine (CAS 1036762-16-9)


Rapid Generation of Targeted Kinase Inhibitor Libraries via Sequential Derivatization

This scenario directly leverages the orthogonal reactivity highlighted in Section 3. Researchers can procure this compound to efficiently generate a diverse library of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The 3-iodo group serves as the primary handle for a Sonogashira or Suzuki coupling, introducing a first point of diversity (e.g., alkyne or aryl/heteroaryl moieties) to explore kinase hinge-binding regions [1]. The 6-fluoro group remains intact, providing a second, orthogonal handle for late-stage diversification, such as a nucleophilic aromatic substitution (SNAr) with an amine, thereby rapidly exploring solvent-exposed regions of the target kinase .

Lead Optimization Focusing on Improved Physicochemical and ADME Properties

As supported by the quantitative cLogP data in Section 3, procurement of this compound is particularly advantageous for programs where reducing lipophilicity is a primary goal [2]. Starting from this core inherently biases the resulting compound library toward lower lipophilicity (XLogP3-AA = 1.1) compared to libraries derived from non-fluorinated analogs . This pre-optimization step increases the likelihood of generating hits with better solubility, lower plasma protein binding, and improved metabolic stability, thereby reducing the need for extensive late-stage property optimization and accelerating the drug discovery timeline.

Biophysical and Metabolic Studies Using `19F NMR as a Label-Free Probe

For labs equipped with `19F NMR capabilities, this compound is the preferred starting material for mechanistic studies. As described in Section 3, the single fluorine atom acts as an internal probe . Procuring this specific analog allows researchers to synthesize target molecules that can be directly tracked in protein binding assays, cellular uptake studies, or in vitro metabolic stability experiments without the need for additional radioactive or fluorescent labeling. The high sensitivity and low biological background of `19F NMR provide clear, quantitative data to guide SAR and candidate selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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